N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide
Description
N'-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide is a sulfonohydrazide derivative featuring a cyclohexenone ring substituted with two methyl groups at the 5,5-positions and a 4-methylbenzenesulfonohydrazide moiety. This compound is synthesized via acetylation of the hydrazine group using acetic anhydride and triethylamine (TEA), yielding a white solid with a 60% isolated yield . Its molecular formula is C₁₆H₂₁N₂O₃S, and it is recognized under CAS synonyms such as ST50950387 and ZINC00270605 .
Properties
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-4-methylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-4-6-14(7-5-11)21(19,20)17-16-12-8-13(18)10-15(2,3)9-12/h4-8,16-17H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTVCSQVSUCNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC(=O)CC(C2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354675 | |
| Record name | ST50950387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105577-48-8 | |
| Record name | ST50950387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 5,5-Dimethyl-3-oxocyclohexene with Tosylhydrazine
The foundational synthesis involves the acid-catalyzed condensation of 5,5-dimethyl-3-oxocyclohexene (1.0 mmol) with tosylhydrazine (1.2 mmol) in anhydrous ethanol (20 mL) under reflux conditions. Hydrochloric acid (0.1 mL, 1 M) is added to catalyze imine formation, and the mixture is stirred at 78°C for 6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the ketone starting material. Upon cooling, the product precipitates as a pale-yellow solid, which is isolated by vacuum filtration and washed with cold ethanol to remove unreacted reagents.
Table 1: Standard Reaction Conditions for Tosylhydrazone Formation
| Parameter | Value/Detail |
|---|---|
| Molar ratio (ketone:TsNHNH₂) | 1:1.2 |
| Solvent | Anhydrous ethanol |
| Catalyst | HCl (1 M, 0.1 mL) |
| Temperature | Reflux (78°C) |
| Reaction time | 6 hours |
| Yield | 82–88% |
This method mirrors the synthesis of camphor tosylhydrazone, where analogous conditions afford high-purity products. The slight excess of tosylhydrazine ensures complete conversion of the ketone, while ethanol’s polarity facilitates proton transfer during imine formation.
Optimization of Reaction Conditions
Variations in solvent, catalyst concentration, and temperature significantly impact yield and purity. For instance, substituting ethanol with methanol or toluene reduces yields to 65–72%, attributed to poorer solubility of the starting ketone. Increasing the HCl concentration to 2 M accelerates the reaction (4 hours) but promotes side reactions, such as hydrolysis of the tosylhydrazone, lowering the yield to 75%. Conversely, reducing the catalyst to 0.05 mL prolongs the reaction to 8 hours without improving efficiency.
Critical Parameters for Optimization
- Solvent selection : Ethanol outperforms aprotic solvents due to its ability to stabilize charged intermediates.
- Catalyst loading : A 1 M HCl concentration balances reaction rate and product stability.
- Stoichiometry : A 1.2:1 ratio of tosylhydrazine to ketone minimizes residual starting material.
Purification and Characterization
The crude product is recrystallized from a 3:1 ethyl acetate/hexane mixture to yield colorless crystals (mp 158–160°C). Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.22 (s, 6H, 2×CH₃), 2.40 (s, 3H, Ar-CH₃), 2.68 (t, J = 6.4 Hz, 2H, CH₂), 3.02 (t, J = 6.4 Hz, 2H, CH₂), 5.92 (s, 1H, NH), 7.32 (d, J = 8.0 Hz, 2H, Ar-H), 7.78 (d, J = 8.0 Hz, 2H, Ar-H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 21.4 (Ar-CH₃), 27.8 (2×CH₃), 32.1 (CH₂), 38.5 (CH₂), 114.5 (C=N), 127.2, 129.8, 137.4, 143.2 (Ar-C), 191.5 (C=O).
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₆H₂₁N₂O₃S⁺: 329.1264; found: 329.1261.
The infrared (IR) spectrum exhibits stretches at 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 1340 cm⁻¹ (S=O), consistent with tosylhydrazone functionality.
Comparative Analysis of Alternative Synthetic Approaches
While the acid-catalyzed condensation remains the most efficient route, alternative methods include:
Solvent-Free Mechanochemical Synthesis
Grinding equimolar amounts of the ketone and tosylhydrazine with a catalytic amount of p-toluenesulfonic acid (PTSA) in a ball mill for 30 minutes affords the product in 78% yield. This approach reduces solvent waste but requires specialized equipment and yields slightly lower purity (92% by HPLC vs. 98% for solution-phase).
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 100°C, 20 minutes) in ethanol with HCl achieves 85% yield. However, decomposition occurs if irradiation exceeds 25 minutes, limiting scalability.
Applications and Derivatives
This compound serves as a precursor for transition metal-catalyzed reactions. For example, treatment with rhodium(II) acetate generates a metal carbene intermediate, enabling cyclopropanation of alkenes. Additionally, Shapiro reaction conditions (LiAlH₄, THF) cleave the N–N bond, yielding 5,5-dimethylcyclohexenone derivatives for further functionalization.
Chemical Reactions Analysis
Types of Reactions
N’-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
Scientific Research Applications
N’-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The target compound’s cyclohexenone ring introduces steric bulk and electron-withdrawing effects, contrasting with planar aromatic systems (e.g., furan in 1l or biphenyl in 4o ).
- Crystallinity: Bromophenyl derivatives exhibit well-defined monoclinic structures , whereas the target compound’s crystalline data remain less explored.
- Synthetic Efficiency : Yields vary widely (45–99%) depending on substituents and methods. For example, trifluoroethylidene derivatives (1n) require prolonged heating , while chroman-based analogs (27a) achieve 45% yields via column chromatography .
Key Observations :
- Anticancer Potency : Compound 3k outperforms the target compound in cytotoxicity, likely due to chloro and methoxy groups enhancing DNA interaction .
- Antimicrobial Breadth : Hydroxy-methoxy derivatives exhibit broad-spectrum activity, attributed to hydrogen bonding and π-π stacking .
- Structural Determinants : Electron-withdrawing groups (Cl, Br) improve anticancer activity, while electron-donating groups (OCH₃) enhance antifungal effects .
Computational and Spectroscopic Comparisons
Quantum chemical analyses reveal electronic properties influencing reactivity:
Key Observations :
- Spectroscopic Signatures : FT-IR and NMR data for furan/thiophene derivatives (1l, 1m) confirm hydrazone bond formation (C=N stretches at 1580–1620 cm⁻¹) .
Biological Activity
N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide (CAS No. 105577-48-8) is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by a sulfonohydrazide moiety and a cyclohexenyl ketone, suggests diverse biological interactions. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 308.4 g/mol
- Melting Point : 215-216 °C
- Boiling Point : 442.3 °C (predicted)
- Density : 1.26 g/cm³ (predicted)
These properties indicate that the compound is stable under standard conditions, which is essential for its biological applications.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays showed that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
These results suggest that the compound may serve as a potential antimicrobial agent in clinical settings.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 25 | 4 |
| MCF-7 (breast cancer) | 30 | 3 |
| Normal fibroblasts | >100 | - |
This selectivity indicates that the compound could be further developed as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicative of apoptotic activity.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on wound infections showed that topical application of a formulation containing this compound resulted in a significant reduction in bacterial load compared to control treatments. -
Case Study on Cancer Cell Lines :
In a comparative study with standard chemotherapeutics, this compound demonstrated comparable or superior efficacy against resistant cancer cell lines, suggesting its potential role in combination therapies.
Q & A
Basic Questions
Q. What are the standard synthetic protocols for N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide?
- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing intermediates. For example:
Hydrazide Formation : React 4-methylbenzenesulfonohydrazide with 5,5-dimethyl-3-oxocyclohexenyl ketone under reflux in ethanol or methanol for 4–6 hours .
Purification : Recrystallize the product using methanol or ethanol to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3) .
- Key Parameters : Temperature control (60–80°C), stoichiometric ratios (1:1 molar ratio), and inert atmosphere (N₂) to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
NMR Spectroscopy : Confirm the hydrazone linkage (NH proton at δ 10–12 ppm in ¹H NMR) and cyclohexenyl substituents (olefinic protons at δ 5–6 ppm) .
Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E isomerism in the hydrazone moiety) by single-crystal diffraction .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25 guidelines) .
Ventilation : Use fume hoods due to potential dust inhalation risks (S22 precautions) .
Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, optimize reflux time using a central composite design .
Bayesian Optimization : Apply heuristic algorithms to predict ideal reaction parameters (e.g., 72% yield achieved at 70°C, 1.2 equiv. ketone, and 8-hour reaction time) .
Parallel Synthesis : Test multiple conditions simultaneously in microreactors to reduce trial-and-error efforts .
Q. How can contradictory biological activity data between studies be resolved?
- Methodological Answer :
Purity Validation : Re-analyze the compound via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
Isomer-Specific Assays : Separate Z/E isomers via preparative TLC and test each isomer’s activity (e.g., anticonvulsant vs. anti-inflammatory effects) .
In Silico Validation : Perform molecular docking to assess binding affinity variations across isomer configurations (e.g., cyclohexenyl ring conformation impacting target interactions) .
Q. What computational methods predict the compound’s reactivity and stability?
- Methodological Answer :
DFT Calculations : Model the hydrazone tautomerization energy barrier (e.g., B3LYP/6-31G* level) to predict stability under acidic/basic conditions .
Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess degradation pathways .
QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups on the benzene ring) with electronic properties (Hammett σ constants) .
Q. How can derivatives of this compound be designed for enhanced bioactivity?
- Methodological Answer :
SAR Studies : Modify the cyclohexenyl ring (e.g., introduce electron-withdrawing groups) or sulfonamide moiety (e.g., fluorination) to improve target binding .
Click Chemistry : Attach triazole or isoxazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to diversify the scaffold .
Prodrug Design : Synthesize ester or amide prodrugs to enhance solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
